molecular formula C12H12Cl2FNO B2814977 2-Chloro-N-(7-chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide CAS No. 2411318-13-1

2-Chloro-N-(7-chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide

Cat. No.: B2814977
CAS No.: 2411318-13-1
M. Wt: 276.13
InChI Key: UUSQSPLTWGKLJS-UHFFFAOYSA-N
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Description

2-Chloro-N-(7-chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is a synthetic organic compound characterized by its unique chemical structure, which includes chloro, fluoro, and tetrahydronaphthalene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(7-chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide typically involves multiple steps, starting with the preparation of the tetrahydronaphthalene core. This can be achieved through a series of reactions including halogenation, fluorination, and amination. The final step involves the acylation of the amine group with chloroacetyl chloride under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(7-chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation can produce corresponding ketones or alcohols.

Scientific Research Applications

2-Chloro-N-(7-chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(7-chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide involves its interaction with specific molecular targets. The chloro and fluoro groups may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-fluoropyrimidine
  • 4-Chloro-7-nitrobenzofurazan
  • Saflufenacil

Uniqueness

Compared to similar compounds, 2-Chloro-N-(7-chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is unique due to its specific combination of chloro, fluoro, and tetrahydronaphthalene moieties. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-chloro-N-(7-chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2FNO/c13-6-12(17)16-11-3-1-2-8-9(11)4-7(14)5-10(8)15/h4-5,11H,1-3,6H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUSQSPLTWGKLJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C(=CC(=C2)Cl)F)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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